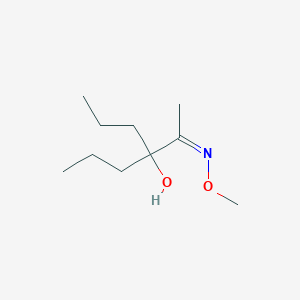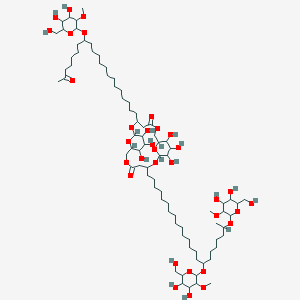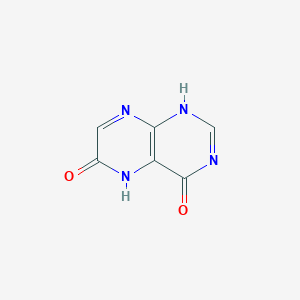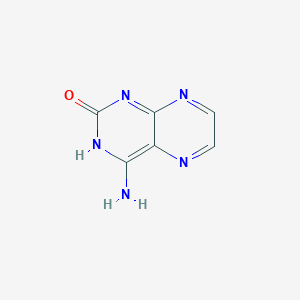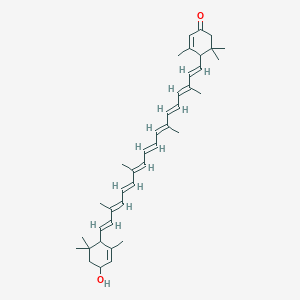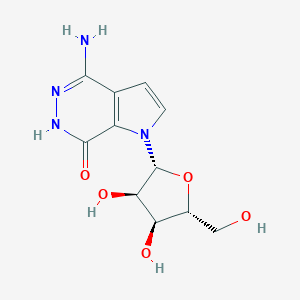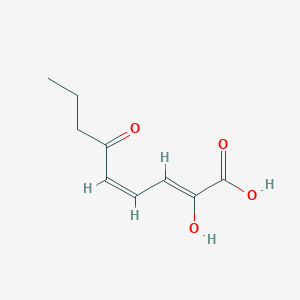
2-Hydroxy-6-oxo-nona-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-oxo-nona-2,4-dienoate (HONA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONA is a member of the class of compounds known as homogentisate dioxygenase inhibitors, which have been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the inhibition of the enzyme homogentisate dioxygenase, which is involved in the degradation of the amino acid tyrosine. By inhibiting this enzyme, this compound can disrupt the normal metabolism of tyrosine, leading to the accumulation of homogentisic acid. This accumulation can lead to various biochemical and physiological effects, including oxidative stress, inflammation, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to induce oxidative stress and inflammation in various cell types, leading to cell death and tissue damage. However, this compound has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hydroxy-6-oxo-nona-2,4-dienoate in lab experiments include its ability to induce oxidative stress and inflammation in various cell types, making it a useful tool for studying the mechanisms of these processes. Additionally, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides in agricultural research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
Orientations Futures
The future directions for research on 2-Hydroxy-6-oxo-nona-2,4-dienoate are numerous and diverse. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including arthritis, diabetes, and cancer. Another potential direction is the use of this compound as a tool for environmental remediation, where it can be used to degrade environmental pollutants. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of homogentisic acid with oxygen and iron ions, and the resulting product has been extensively studied for its potential applications in medicine, agriculture, and environmental science. This compound has been shown to have diverse and complex biochemical and physiological effects, including oxidative stress, inflammation, and cell death. While this compound has advantages and limitations for lab experiments, its potential applications in various fields make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the reaction of homogentisic acid with oxygen and iron ions. The reaction proceeds via a dioxygenase mechanism, where two oxygen atoms are inserted into the aromatic ring of homogentisic acid. The resulting product is this compound, which can be isolated and purified using standard chemical techniques.
Applications De Recherche Scientifique
2-Hydroxy-6-oxo-nona-2,4-dienoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including arthritis, diabetes, and cancer. In agriculture, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides. In environmental science, this compound has been shown to have the ability to degrade environmental pollutants, making it a potential tool for environmental remediation.
Propriétés
Numéro CAS |
148642-20-0 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(2Z,4Z)-2-hydroxy-6-oxonona-2,4-dienoic acid |
InChI |
InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3-,8-6- |
Clé InChI |
XUNCLPUITPERRV-NIOMPZRHSA-N |
SMILES isomérique |
CCCC(=O)/C=C\C=C(\C(=O)O)/O |
SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
SMILES canonique |
CCCC(=O)C=CC=C(C(=O)O)O |
Synonymes |
2-HONDO 2-hydroxy-6-oxo-nona-2,4-dienoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)

